

Ankaflavin: A Comparative Safety and Toxicity Profile for Dietary Supplement Applications

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicity profile of **ankaflavin**, a yellow pigment from Monascus purpureus-fermented products, with other common dietary supplement ingredients aimed at similar health benefits, such as cholesterol management. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of **ankaflavin** for use in dietary supplements.

Executive Summary

Ankaflavin demonstrates a promising safety profile characterized by selective cytotoxicity towards cancer cell lines while exhibiting minimal toxicity to normal cells in vitro. A 13-week subchronic toxicity study on a red mold rice extract containing ankaflavin established a No-Observed-Adverse-Effect Level (NOAEL) and showed no evidence of genotoxicity. While specific acute oral toxicity data (LD50) for isolated ankaflavin is not readily available in the reviewed literature, the existing data suggests a favorable safety profile compared to some alternatives. This guide presents available quantitative data in tabular format, details experimental methodologies for key toxicity assays, and provides visual representations of experimental workflows.

Comparative Toxicity Data







The following tables summarize the available quantitative toxicity data for **ankaflavin** and selected alternatives.



Compound/ Extract	Test Type	Species	Route of Administrat ion	Key Findings	Reference
Ankaflavin	Cytotoxicity (MTT Assay)	Human Cancer Cell Lines (Hep G2, A549)	In vitro	IC50: ~15 μg/mL	[1]
Cytotoxicity (MTT Assay)	Normal Human Fibroblast Cell Lines (MRC-5, WI-38)	In vitro	No significant toxicity at 15 μg/mL	[1][2]	
ANKASCIN 568-R (Red Mold Rice Extract containing Ankaflavin)	13-Week Subchronic Toxicity	Rat (Sprague- Dawley)	Oral	NOAEL: 796.2 mg/kg/day	[3]
Genotoxicity (Ames Test, Chromosoma I Aberration)	-	In vitro	No genotoxic potential	[3]	
Lovastatin	Acute Oral Toxicity	Rat	Oral	LD50: >1 g/kg	•
Side Effects in Humans	Human	Oral	Myopathy, hepatotoxicity , gastrointestin al issues		
Berberine	Acute Oral Toxicity	Mouse	Oral	LD50: 713.58 mg/kg	



Side Effects in Humans	Human	Oral	Gastrointestin al upset, potential for drug interactions	
Plant Sterols/Stano Is	General Toxicity	Human	Oral	Generally recognized as safe; low gastrointestin al absorption

IC50: Half-maximal inhibitory concentration; LD50: Median lethal dose; NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of safety studies. Below are summaries of standard protocols.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

General Procedure:

- Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.
- Compound Treatment: Treat cells with various concentrations of the test compound (e.g., ankaflavin) and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.



- Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Acute Oral Toxicity Testing (OECD Guidelines 420, 423, 425)

These guidelines provide methods to assess the adverse effects of a substance after a single oral dose. The primary endpoint is typically the LD50.

- OECD 420 (Fixed Dose Procedure): This method uses a small number of animals and identifies a dose that causes evident toxicity but not mortality.
- OECD 423 (Acute Toxic Class Method): This is a sequential testing method using three animals of a single sex per step. The outcome of each step determines the next dose, allowing for classification into toxicity categories.
- OECD 425 (Up-and-Down Procedure): This method is also sequential and allows for the estimation of the LD50 with a smaller number of animals compared to the classical LD50 test (OECD 401, now rescinded).

General Procedure:

- Animal Selection and Acclimatization: Typically uses rodents (e.g., rats or mice) that are acclimatized to laboratory conditions.
- Dosing: A single dose of the test substance is administered orally via gavage.
- Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
- Data Analysis: The number of mortalities is used to determine the LD50 or classify the substance's toxicity.

Subchronic Oral Toxicity Testing (OECD Guideline 408)



This test provides information on the adverse effects of a substance following repeated oral administration over a 90-day period.

General Procedure:

- Animal Selection and Grouping: Rodents are typically used and divided into control and treatment groups (at least three dose levels).
- Dosing: The test substance is administered daily via the diet, drinking water, or gavage for 90 days.
- Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded.
- Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end
 of the study.
- Pathology: A full necropsy is performed on all animals, and organs are weighed and examined histopathologically to identify target organs of toxicity. The NOAEL is determined from these findings.

Genotoxicity Testing: Bacterial Reverse Mutation Assay (Ames Test; OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical substance. It uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively.

General Procedure:

- Strain Selection: A set of bacterial strains that can detect different types of mutations (e.g., frameshift, base-pair substitution) is used.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.



- Exposure: The bacterial strains are exposed to various concentrations of the test substance on an agar plate with a limited amount of histidine or tryptophan.
- Incubation: The plates are incubated for 48-72 hours.
- Scoring: If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria
 to grow and form colonies. The number of revertant colonies is counted and compared to the
 control.

Visualizations

The following diagrams illustrate the workflows of the key experimental protocols described above.



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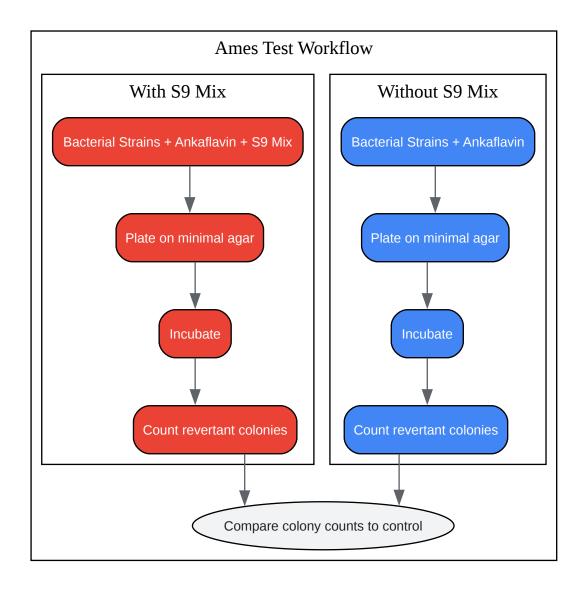
MTT Assay Workflow



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Acute Oral Toxicity Workflow





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